molecular formula C13H10O4 B093830 6-Acetoxy-2-naphthoic Acid CAS No. 17295-26-0

6-Acetoxy-2-naphthoic Acid

Cat. No.: B093830
CAS No.: 17295-26-0
M. Wt: 230.22 g/mol
InChI Key: NFTLBCXRDNIJMI-UHFFFAOYSA-N
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Description

6-Acetoxy-2-naphthoic acid is an organic compound with the molecular formula C₁₃H₁₀O₄. It is a derivative of naphthalene, characterized by the presence of an acetoxy group at the sixth position and a carboxylic acid group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including synthetic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Acetoxy-2-naphthoic acid can be synthesized through the acetylation of 6-hydroxy-2-naphthoic acid. The process involves reacting 6-hydroxy-2-naphthoic acid with acetic anhydride in the presence of a catalyst, such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures, around 80°C, and the mixture is stirred until the reaction is complete .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves dissolving 6-hydroxy-2-naphthoic acid in an aqueous alkaline solution, followed by acetylation with acetic anhydride. The product is then purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: 6-Acetoxy-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Acetoxy-2-naphthoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-acetoxy-2-naphthoic acid involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming 6-hydroxy-2-naphthoic acid, which can further participate in biochemical pathways. The naphthalene ring structure allows for interactions with aromatic compounds and enzymes, influencing various biological processes .

Comparison with Similar Compounds

  • 6-Hydroxy-2-naphthoic acid
  • 2-Naphthoic acid
  • 3-Hydroxy-2-naphthoic acid
  • 2-Methyl-6-acetylnaphthalene

Comparison: 6-Acetoxy-2-naphthoic acid is unique due to the presence of both an acetoxy group and a carboxylic acid group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 6-hydroxy-2-naphthoic acid lacks the acetoxy group, limiting its reactivity in esterification reactions .

Properties

IUPAC Name

6-acetyloxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8(14)17-12-5-4-9-6-11(13(15)16)3-2-10(9)7-12/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTLBCXRDNIJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066183
Record name 2-Naphthalenecarboxylic acid, 6-(acetyloxy)-
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17295-26-0
Record name 6-(Acetyloxy)-2-naphthalenecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 6-(acetyloxy)-
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Record name 2-Naphthalenecarboxylic acid, 6-(acetyloxy)-
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Record name 2-Naphthalenecarboxylic acid, 6-(acetyloxy)-
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Record name 6-Acetoxy-2-naphthoic Acid
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Synthesis routes and methods I

Procedure details

In a 100 ml-reaction vessel, 16.7 g (2.53×10-1M) of potassium hydroxide and 85 ml of water were placed, followed by cooling to 0° C. To the mixture, 20.0 g (1.06×10-1M) of 6-hydroxy-2-naphthoic acid was added and dissolved therein. To the solution, 10.9 g (1.07×10-1M) of acetic anhydride was added dropwise in 40 minutes at 0° C. followed by stirring for 2 hours. After stirring, the reaction mixture was acidified with 6N-hydrochloric acid to precipitate a crystal. The crystal was recovered by filtration, followed by washing with water and drying to obtain 18.3 g of 6-acetoxy-2-naphthoic acid (Yield: 74.4%).
Quantity
16.7 g
Type
reactant
Reaction Step One
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85 mL
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20 g
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10.9 g
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Synthesis routes and methods II

Procedure details

18.8 g of 2-hydroxynaphthalene-6-carboxylic acid was reacted with 94 g of acetic anhydride in 94 g of acetic acid at 80° C. for 4 hours. The reaction liquid was poured to 500 g of water and the precipitate was filtrated and washed thoroughly with methanol and water and then dried to give 22.3 g of 2-acetoxynaphthalene-6-carboxylic acid.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
solvent
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

In a 30 ml-round-bottomed flask, 2.00 g (10.6 mM) of 6-hydroxy-2-naphthoic acid, 4.0 ml of acetic anhydride and two drops of concentrated sulfuric acid were placed, followed by heat-stirring for 1 hour at about 90° C. The reaction mixture was cooled to room temperature and poured into 100 ml of iced water to precipitate a crystal. The crystal was recovered by filtration, followed by washing with water and recrystallization from ethanol to obtain 1.48 g of 6-acetoxy-2-naphthoic acid (Yield: 60.5%).
Quantity
2 g
Type
reactant
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4 mL
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0 (± 1) mol
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Quantity
100 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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